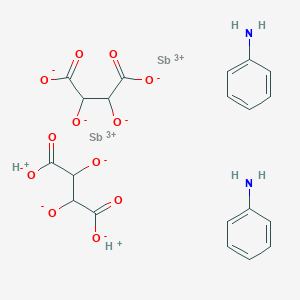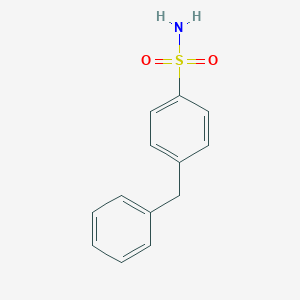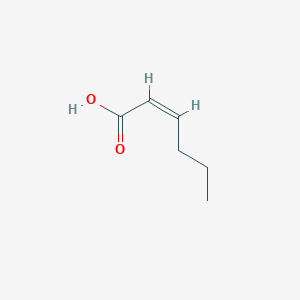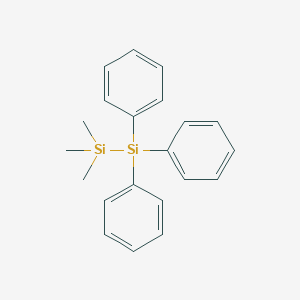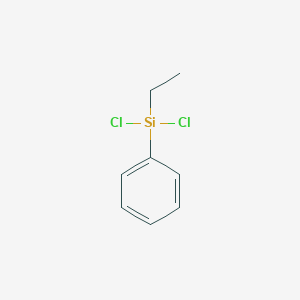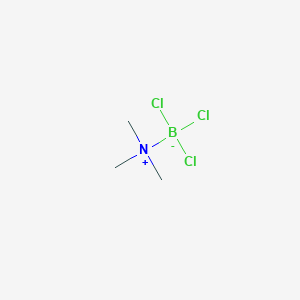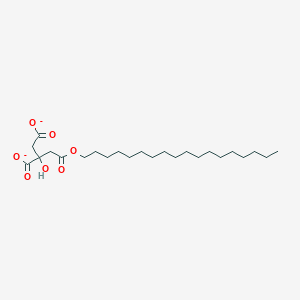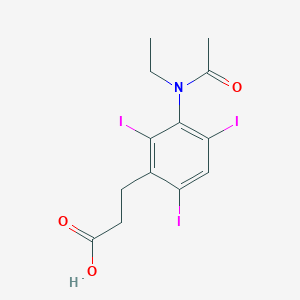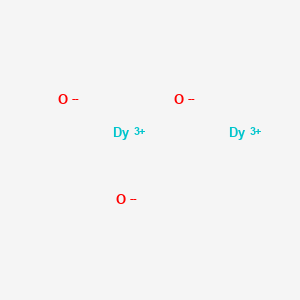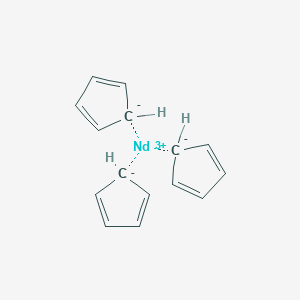
Tris(eta5-2,4-cyclopentadien-1-yl)neodymium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(eta5-2,4-cyclopentadien-1-yl)neodymium is an organometallic compound of neodymium, characterized by the presence of cyclopentadienyl ligands. It falls under the category of lanthanide cyclopentadienyl complexes which are of interest due to their unique chemical and physical properties.
Synthesis Analysis
This complex can be synthesized through reactions involving neodymium salts and cyclopentadienyl ligands. For instance, Gao Hanrong et al. (1992) described a synthesis method involving the reaction of NdCl3.2LiCl with cyclopentadienylsodium and phenyllithium in THF at -78°C, resulting in a complex with neodymium connected to three eta(5)-bonded cyclopentadienyls and one sigma-bonded phenyl (Gao Hanrong et al., 1992).
Molecular Structure Analysis
The molecular structure of Tris(eta5-2,4-cyclopentadien-1-yl)neodymium is characterized by a distorted tetrahedral arrangement around the neodymium atom. The structures of similar compounds, like tris(cyclopentadienyl) (pyridine) neodymium(III), have been described as having pseudotetrahedral geometry (G. Deacon et al., 1987).
Aplicaciones Científicas De Investigación
Olefin Oligomerization Catalysts
Neodymium(III) complexes with bulky ansa-bis(cyclopentadienyl) ligands have been synthesized and investigated for their potential in olefin oligomerization. These complexes, when used with a dialkylmagnesium cocatalyst, have shown significant catalytic activity in the polymerization of ethylene and 1-octene, producing oligomers. The study highlighted the effectiveness of bulky bridged complexes in achieving higher oligomerization activity compared to nonbridged counterparts (Bogaert et al., 2001).
Luminescent Non-Contact Thermometers
Trivalent neodymium-doped fluoroindogallate glasses have been identified as highly sensitive luminescent non-contact thermometers. These glasses, with low phonon cutoff energy, offer exceptional thermal sensitivity, making them suitable for high-performance temperature sensing in the near-infrared spectral region (Nunes et al., 2017).
Polymerization Catalysts
Neodymium diarylphosphate complexes have been explored for their catalytic activity in 1,3-diene polymerization. The study on mononuclear and binuclear neodymium complexes with organophosphate ligands demonstrated their effectiveness as precatalysts in butadiene and isoprene polymerization, with one system outperforming industry-standard neodymium catalysts (Minyaev et al., 2018).
Near-Infrared Lanthanide Luminescence
Research into the near-infrared lanthanide luminescence has been enhanced by energy transfer from the triplet excited state of transition metal complexes to neodymium(III) and ytterbium(III). This study introduced polydentate neodymium(III) complexes functionalized with light-harvesting units such as ruthenium-tris(bipyridine) or ferrocene, demonstrating a novel approach for sensitizing lanthanide luminescence (Klink et al., 2002).
Alternating Copolymerization of CO2 and Cyclohexene Oxide
A series of rare-earth metal complexes stabilized by o-phenylenediamine-bridged tris(phenolate) ligands, including neodymium, have been synthesized for use in the alternating copolymerization of CO2 and cyclohexene oxide. These complexes demonstrated high activity and selectivity, offering a promising route for the synthesis of environmentally friendly poly(carbonates) (Yao et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
cyclopenta-1,3-diene;neodymium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5.Nd/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMGKZUFOXNIOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Nd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Nd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(eta5-2,4-cyclopentadien-1-yl)neodymium | |
CAS RN |
1273-98-9 |
Source


|
| Record name | Tris(η5-2,4-cyclopentadien-1-yl)neodymium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1273-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(eta5-2,4-cyclopentadien-1-yl)neodymium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001273989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(η5-2,4-cyclopentadien-1-yl)neodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

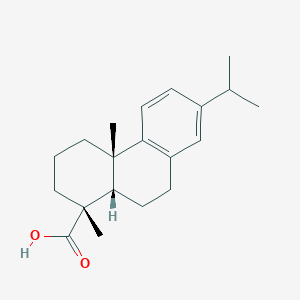
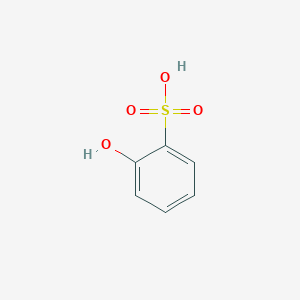
![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)

